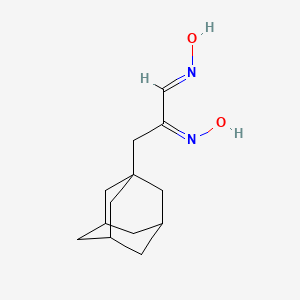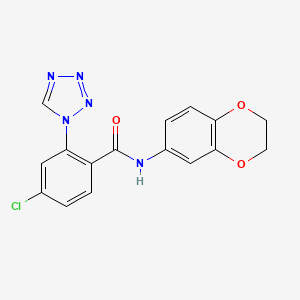
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime, also known as Adapalene, is a synthetic retinoid-like compound that is used in the treatment of acne and other skin conditions. It was first approved by the FDA in 1996 for the treatment of acne vulgaris. Since then, it has been widely used in dermatology due to its efficacy and tolerability.
作用机制
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime works by binding to specific retinoic acid receptors in the skin, which leads to a decrease in the production of sebum, a reduction in inflammation, and an increase in cell turnover. This results in a reduction in the formation of acne lesions and an improvement in overall skin appearance.
Biochemical and Physiological Effects:
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to have several biochemical and physiological effects on the skin. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of acne lesions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to increase the expression of keratinocyte differentiation markers, which leads to an increase in cell turnover and a reduction in the formation of comedones.
实验室实验的优点和局限性
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the pathogenesis of acne and other skin conditions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been shown to be safe and well-tolerated, making it a useful compound for in vitro and in vivo studies.
However, there are also limitations to the use of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime in lab experiments. One limitation is that it is primarily used for the treatment of acne, which may limit its usefulness in studying other skin conditions. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime may have off-target effects that could confound experimental results.
未来方向
There are several future directions for research on 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime. One direction is to investigate its potential use in the treatment of other skin conditions, such as psoriasis and photoaging. Another direction is to study the effects of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime on different cell types in the skin, such as sebocytes and immune cells. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime on the skin.
合成方法
The synthesis of 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime involves several steps, including the reaction of 1-adamantylamine with acrylonitrile to form 3-(1-adamantyl)acrylonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(1-adamantyl)-2-(hydroxyimino)propanenitrile. Finally, the nitrile group is reduced to an aldehyde using sodium borohydride, and the resulting compound is converted to 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime by treatment with potassium tert-butoxide.
科学研究应用
3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been extensively studied in the field of dermatology for its use in the treatment of acne vulgaris. It has been shown to be effective in reducing the number and severity of acne lesions, as well as improving overall skin appearance. Additionally, 3-(1-adamantyl)-2-(hydroxyimino)propanal oxime has been studied for its potential use in the treatment of other skin conditions, such as psoriasis and photoaging.
属性
IUPAC Name |
(NZ)-N-[(3E)-1-(1-adamantyl)-3-hydroxyiminopropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-14-8-12(15-17)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h8-11,16-17H,1-7H2/b14-8+,15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRHXOSOHYOIOS-QKXSHZPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=NO)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C/C(=N/O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)


![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)
![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B6132731.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)